molecular formula C7H17N B140909 1,4-Dimethylpentylamine CAS No. 28292-43-5

1,4-Dimethylpentylamine

Cat. No. B140909
CAS RN: 28292-43-5
M. Wt: 115.22 g/mol
InChI Key: IZCBXLKODYZSDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as the derivatives of N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine, involves specific substitutions on the phenylthiophenyl core structure. These derivatives were synthesized to explore their binding affinity and selectivity to the human brain serotonin transporter (SERT) . Although the synthesis of 1,4-Dimethylpentylamine is not described, the methodologies used in the synthesis of these derivatives could potentially be adapted for the synthesis of 1,4-Dimethylpentylamine.

Molecular Structure Analysis

The molecular structure of 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, a related compound, was determined using X-ray diffractometer data. The trans-2,5-dimethylpiperazine ring was found to be in a flattened-chair conformation with the side methyl groups in an axial position . This information on ring conformation and substituent positioning can be relevant when considering the molecular structure of 1,4-Dimethylpentylamine.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 1,4-Dimethylpentylamine. However, the in vivo evaluation of halogenated derivatives of N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine for their potential as PET serotonin transporter ligands indicates that these compounds can undergo specific binding interactions with biological targets . This suggests that 1,4-Dimethylpentylamine may also participate in similar biological chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-Dimethylpentylamine are not directly discussed in the provided papers. However, the analysis of the crystal and molecular structure of a model compound, 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, provides insights into the potential properties of related compounds. The detailed crystallographic data, including space group, unit cell dimensions, and conformation, contribute to understanding the physical properties such as solubility, melting point, and stability .

Scientific Research Applications

Summary

1,4-Dimethylpentylamine (1,4-DMAA) is analyzed in geranium plants to understand its occurrence and concentrations. This study is important due to the regulatory and commercial ramifications of 1,4-DMAA's presence in dietary supplements. The research used high-performance liquid chromatography and tandem mass spectrometry for precise quantification of 1,4-DMAA, taking into account the complex environmental matrix of the plant (Fleming, Ranaivo, & Simone, 2012).

1,4-Dimethylpentylamine in Anticancer Platinum Complexes

Summary

Research on 1,4-Dimethylpentylamine (1,4-DMAA) has extended to the field of cancer treatment. Two novel anticancer platinum complexes were synthesized using 1,3-dimethyl pentyl glycine (a derivative of 1,4-DMAA) and showed promising results in inhibiting tumor growth, particularly in breast cancer cells. These complexes demonstrated high binding affinity towards DNA and were considered potential oral medications due to their drug-like properties (Ramezani, Eslami Moghadam, Behzad, & Zolghadri, 2021).

Novel Psychopharmacological Therapies for Psychiatric Disorders

Summary

While not directly linked to 1,4-Dimethylpentylamine, this paper provides context on the broader spectrum of substances being investigated for therapeutic purposes in psychiatry. Psilocybin and MDMA are being researched for their potential in treating conditions like alcoholism, smoking cessation, advanced cancer-related anxiety, and refractory post-traumatic stress disorder. These substances are being considered as adjuncts to psychotherapy, indicating a growing interest in exploring various compounds for psychiatric treatment (Mithoefer, Grob, & Brewerton, 2016).

Safety And Hazards

1,4-DMAA is likely unsafe when taken by mouth . Since it’s thought to work like a stimulant, there is concern that it might increase the chance of serious side effects such as rapid heartbeat, increased blood pressure, and increased risk of heart attack or stroke . The US Food and Drug Administration (FDA) states that supplements containing 1,4-DMAA appear to be illegal and recommends that these products not be taken .

Future Directions

The future of 1,4-Dimethylpentylamine is uncertain due to safety concerns and regulatory issues . The US FDA states that supplements containing 1,4-DMAA appear to be illegal . In addition, 1,4-DMAA is also included in the World Anti-Doping Agency’s prohibited substances list .

properties

IUPAC Name

5-methylhexan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-6(2)4-5-7(3)8/h6-7H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCBXLKODYZSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60885416
Record name 2-Hexanamine, 5-methyl-
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Molecular Weight

115.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methylhexane

CAS RN

28292-43-5
Record name 1,4-Dimethylpentylamine
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Record name 5-Methyl-2-hexylamine
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Record name 2-Amino-5-methylhexane
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Record name 2-Hexanamine, 5-methyl-
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Record name 2-Hexanamine, 5-methyl-
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Record name 1,4-dimethylpentylamine
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Record name 5-METHYL-2-HEXYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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